molecular formula C23H21ClN2O5S B11250986 N-(2-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11250986
M. Wt: 472.9 g/mol
InChI Key: RMWIRQROGSGSCV-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The benzoxazine intermediate is then reacted with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Attachment of the Chlorophenylmethyl Group: The final step involves the reaction of the sulfonylated benzoxazine with a chlorophenylmethyl halide, such as 2-chlorobenzyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: Benzoxazine derivatives are known for their excellent thermal stability and mechanical properties, making them suitable for use in advanced materials and coatings.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-[(2-Chlorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of the methoxybenzenesulfonyl group, which imparts specific chemical and biological properties to the compound. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O5S/c1-30-17-10-12-18(13-11-17)32(28,29)26-15-22(31-21-9-5-4-8-20(21)26)23(27)25-14-16-6-2-3-7-19(16)24/h2-13,22H,14-15H2,1H3,(H,25,27)

InChI Key

RMWIRQROGSGSCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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